methyl 3-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Description
Methyl 3-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H24N2O5S2 and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Stable 5-HMF Derivatives
The compound is related to the synthesis of stable derivatives of 5-hydroxymethylfurfurol (5-HMF) directly from carbohydrates. Here’s a brief overview:
Synthesis: Researchers have developed a one-pot synthesis method for stable 5-HMF derivatives. Fructose is refluxed in dimethyl sulfoxide (DMSO) for 2 hours, followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate. The resulting compound has good water solubility and is promising for biological screening .
Pharmacological Activity of Indole Derivatives
While not directly related to the compound, let’s explore indole derivatives, which share some similarities:
- Indole-3-acetic acid (IAA) : This plant hormone is produced from tryptophan in higher plants. Indole derivatives have diverse biological and clinical applications, including anti-inflammatory, antioxidant, and anticancer properties .
Toxic Effects on Green Algae
Although not a direct application, understanding toxic effects is crucial:
- Intergenerational Toxicity : Researchers studied the impact of certain compounds (including imidazolium salts) on green algae. These compounds can damage photosynthetic systems and cell structures .
properties
IUPAC Name |
methyl 3-[[1-(oxolan-3-yl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-22-16(19)15-14(5-9-24-15)25(20,21)17-10-12-2-6-18(7-3-12)13-4-8-23-11-13/h5,9,12-13,17H,2-4,6-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQKNMXNMJBUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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